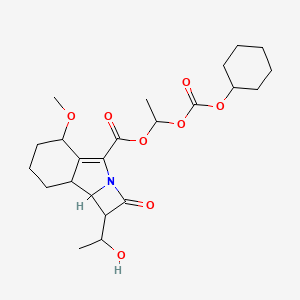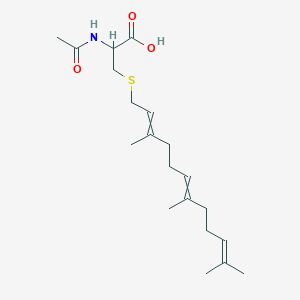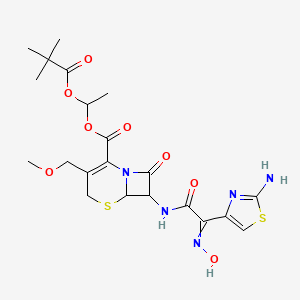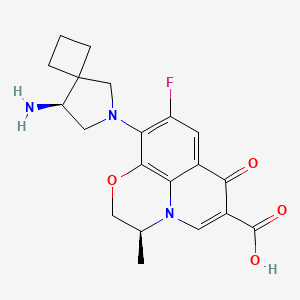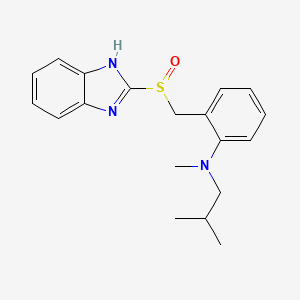![molecular formula C8H13BrN4O3 B10782273 I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol CAS No. 131504-96-6](/img/structure/B10782273.png)
I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of PD-144872 involves several steps, starting with the appropriate chiral epichlorohydrin. The process utilizes a novel application of 3-trimethylsilyl-2-oxazolidinone as a mild, safe surrogate for highly toxic aziridine. The synthesis of the ®-enantiomer has been successfully scaled up to provide multi-kilo quantities of material for early-stage preclinical evaluation . The compound shows good solid-state stability under accelerated storage conditions, but it is most stable under acidic conditions, with optimal stability and solubility in a lyophilized vial at pH 3 .
Analyse Des Réactions Chimiques
PD-144872 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acidic environments for optimal stability and solubility. The major products formed from these reactions are typically derivatives of the original compound, which retain the radiosensitizing properties .
Applications De Recherche Scientifique
PD-144872 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a radiosensitizer to enhance the effectiveness of radiation therapy in hypoxic tumor cells. In biology, it has been studied for its potential to selectively target hypoxic cells, which are more resistant to radiation. In medicine, PD-144872 is being evaluated for its potential to improve the outcomes of radiation therapy in cancer patients. Industrial applications include the development of parenteral dosage forms for use in toxicologic and clinical testing .
Mécanisme D'action
PD-144872 exerts its effects by acting as a hypoxic cell radiosensitizer. It is activated by metabolic reduction in tumor cells, forming highly effective cytotoxins. The compound targets hypoxic cells, which are typically more resistant to radiation, and enhances the effectiveness of radiation therapy by increasing the sensitivity of these cells to radiation .
Comparaison Avec Des Composés Similaires
PD-144872 is similar to other nitroimidazole derivatives, such as metronidazole and misonidazole, which have been extensively studied as radiation sensitizers. PD-144872 is unique in its dual-action mechanism, which combines radiosensitizing properties with the ability to selectively target hypoxic cells. Other similar compounds include RSU-1069, which also has a high differential toxicity toward hypoxic cells compared to normal cells .
Propriétés
Numéro CAS |
131504-96-6 |
|---|---|
Formule moléculaire |
C8H13BrN4O3 |
Poids moléculaire |
293.12 g/mol |
Nom IUPAC |
1-(2-bromoethylamino)-3-(2-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C8H13BrN4O3/c9-1-2-10-5-7(14)6-12-4-3-11-8(12)13(15)16/h3-4,7,10,14H,1-2,5-6H2 |
Clé InChI |
TYHFGYCQFVYKHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])CC(CNCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



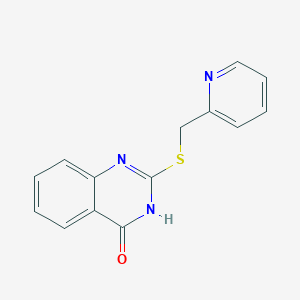
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)
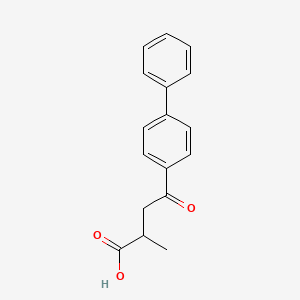
![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)
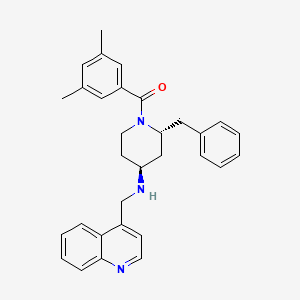

![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)
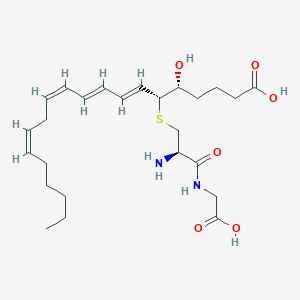
![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)
